2-[(4-Chlorobenzyl)thio]pyrimidine
Description
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2 |
InChI Key |
WRIWPZLMOVTJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, which is then cyclized with a suitable reagent to yield the desired pyrimidine derivative . Common reagents for this cyclization include phosphorus oxychloride (POCl3) and potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of 2-[(4-Chlorobenzyl)thio]pyrimidine
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with 4-chlorobenzyl chloride in the presence of a suitable base. Various methods have been reported, including the use of phosphorous oxychloride, which facilitates the introduction of the thio group at the 2-position of the pyrimidine ring.
Biological Properties
The compound exhibits a range of biological activities, making it a valuable candidate for drug development:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting protein synthesis by binding to ribosomal subunits .
- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viruses that cause respiratory infections .
- Antitumor Activity : Research indicates that derivatives of 2-thiopyrimidines, including this compound, demonstrate potent antitumor effects against several cancer cell lines such as HeLa and K562 .
- Anti-inflammatory Effects : The compound has also shown potential as an anti-inflammatory agent, which could be beneficial in treating conditions like rheumatoid arthritis .
Anticancer Agents
The structural modifications in pyrimidine derivatives, particularly those containing sulfur groups like this compound, have led to the development of novel anticancer agents. Case studies have demonstrated their effectiveness against various cancers, including breast cancer and melanoma .
Antiplatelet Drugs
Recent studies have evaluated the potential of pyrimidine derivatives as antiplatelet agents. The introduction of alkylamino groups at the 4-position enhances their therapeutic efficacy .
Antimicrobial Formulations
The compound can be utilized as a building block for synthesizing more complex heterocyclic compounds aimed at developing new antibiotics or antifungal agents. Its broad-spectrum activity makes it a candidate for formulations targeting resistant strains .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria by binding to ribosomal subunits . Its anticancer activity is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives with thioether or sulfanyl substituents exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 2-[(4-Chlorobenzyl)thio]pyrimidine with structurally related analogs:
Structural and Physicochemical Properties
Notes:
- *Estimated LogP for this compound based on analogous structures.
- The 4-chlorobenzyl group at C-6 or C-2 enhances antibacterial activity, while cyclic amine substituents (e.g., pyrrolidinyl) improve antifungal properties .
Structure-Activity Relationship (SAR) Insights
C-2 Substituents: Alkylthio groups with tertiary amines (e.g., diethylamino or pyrrolidinyl) enhance antifungal activity by improving cellular uptake and target binding .
C-6 Substituents : The 4-chlorobenzyl group increases antibacterial potency, likely due to its electron-withdrawing effects and hydrophobic interactions with bacterial enzymes .
Lipophilicity : Higher LogP values (e.g., 6.87 for the bis-sulfanyl derivative in ) correlate with prolonged half-lives but may reduce solubility, necessitating formulation optimization.
Q & A
Q. What are the standard synthetic routes for 2-[(4-Chlorobenzyl)thio]pyrimidine?
The synthesis typically involves nucleophilic substitution reactions. A common method starts with 4,6-diarylpyrimidine derivatives, where the thioether group is introduced via reaction with 4-chlorobenzyl thiol. Key steps include:
- Core Formation : Condensation of thiourea with α,β-unsaturated ketones to form the pyrimidine backbone.
- Thioether Introduction : Reaction of the pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base (e.g., KOH) under anhydrous conditions.
- Purification : Use of column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization to achieve >95% purity.
Reference: A 2017 study reported a 66% yield using this method, confirmed by H-NMR and HRMS .
Q. How is the purity of this compound validated in experimental settings?
Analytical techniques include:
Q. What biological activities have been preliminarily reported for this compound?
Early studies highlight:
- Anticancer Potential : Inhibition of STAT3-DNA binding (IC = 2.5–3.8 μM) in pancreatic cancer models via hydrophobic interactions with the DNA-binding domain .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria, likely due to thioether-mediated membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 4-chlorobenzylthio group?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Catalysts : Use of phase-transfer catalysts (e.g., PEG-400) to improve reaction rates in heterogeneous systems .
- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiols).
Example: A 2024 study achieved 85% yield by optimizing solvent and catalyst ratios .
Q. What computational strategies are used to study structure-activity relationships (SAR)?
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions with targets like STAT3, identifying key residues (e.g., Lys609, Arg382) for binding .
- 3D-QSAR Models : Highlight steric and electronic contributions of substituents (e.g., 4-chlorophenyl enhances hydrophobic interactions) .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
- Dynamic NMR : Resolve tautomerism or rotational barriers by variable-temperature experiments.
- 2D Techniques : HSQC and HMBC clarify ambiguous C-H correlations, especially in crowded aromatic regions .
- Cross-Validation : Compare with crystallographic data (e.g., C–C bond lengths from single-crystal X-ray studies) .
Q. What strategies mitigate instability of this compound under physiological conditions?
Q. How are bioactivity discrepancies addressed across different cell lines?
- Dose-Response Profiling : Use IC curves to account for cell-specific permeability (e.g., Panc-1 vs. HeLa cells) .
- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways.
- Target Validation : CRISPR knockouts confirm STAT3 dependency in observed anticancer effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
